Quinapril Ethyl Ester

描述

Quinapril Ethyl Ester is a prodrug of Quinaprilat, a potent angiotensin-converting enzyme inhibitor. It is primarily used in the treatment of hypertension and congestive heart failure. This compound is rapidly hydrolyzed in the body to produce Quinaprilat, which exerts the therapeutic effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Quinapril Ethyl Ester involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. This reaction is typically carried out in an aprotic solvent such as methylene chloride, in the presence of catalytic amounts of an acid like acetic acid or trifluoroacetic acid . The product, Quinapril tert-butyl ester, is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to maintain consistent quality and efficiency .

化学反应分析

Hydrolysis Reaction

Quinapril Ethyl Ester undergoes hydrolysis, which is a critical reaction for its activation. This reaction converts the ethyl ester into quinaprilat, the active form of the drug. The hydrolysis can be represented as follows:This reaction is facilitated by esterases in the body and occurs predominantly in the liver, leading to the release of quinaprilat which exerts its therapeutic effects .

Degradation Pathways

Under various stress conditions, this compound can degrade into several by-products. A forced degradation study indicated that quinapril is particularly sensitive to alkaline conditions, where it degrades rapidly, producing two significant by-products with retention times of 0.55 and 0.66 minutes during chromatographic analysis .

Degradation Products:

- Loss of the ethyl group resulting in quinaprilat.

- Formation of diketopiperazine derivatives through intramolecular cyclization.

Catalytic Hydrogenation

In synthetic pathways, this compound can also be involved in catalytic hydrogenation reactions. For example, quinapril benzyl ester can be converted to quinapril through hydrogenation using palladium on charcoal as a catalyst:This reaction typically occurs under controlled temperatures and pressures to optimize yield and minimize side reactions .

Stability Studies

Stability studies have shown that this compound exhibits varying degrees of stability under different pH conditions:

| Condition | Stability Observed |

|---|---|

| Alkaline | Rapid degradation |

| Neutral | Moderate stability |

| Acidic | High stability |

These findings indicate that this compound is more stable in acidic environments compared to alkaline ones, which is crucial for its formulation and storage .

科学研究应用

Quinapril Ethyl Ester has several scientific research applications:

Chemistry: Used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

作用机制

Quinapril Ethyl Ester is hydrolyzed in the body to produce Quinaprilat, which inhibits angiotensin-converting enzyme. This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, Quinaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

相似化合物的比较

Quinapril Ethyl Ester is compared with other angiotensin-converting enzyme inhibitors such as:

Enalapril: Another prodrug that is hydrolyzed to produce Enalaprilat, which also inhibits angiotensin-converting enzyme.

Lisinopril: A non-ester prodrug that directly inhibits angiotensin-converting enzyme without the need for hydrolysis.

This compound is unique due to its specific ester structure, which allows for rapid hydrolysis and activation in the body .

生物活性

Quinapril ethyl ester is a prodrug that is converted to quinaprilat, an active angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily utilized in the treatment of hypertension and heart failure. Understanding its biological activity involves examining its pharmacodynamics, pharmacokinetics, efficacy in clinical settings, and adverse effects.

Quinaprilat, the active metabolite of quinapril, inhibits ACE, which catalyzes the conversion of angiotensin I to angiotensin II. This inhibition leads to:

- Decreased levels of angiotensin II , resulting in vasodilation and reduced blood pressure.

- Increased bradykinin levels , which contributes to vasodilation and has beneficial effects on heart function .

Pharmacokinetics

The pharmacokinetic profile of quinapril includes:

- Absorption : Quinapril exhibits 50-80% bioavailability, with peak plasma concentrations occurring within 1 hour post-administration. Absorption can be reduced by 25-30% when taken with high-fat meals .

- Metabolism : Quinapril is rapidly deesterified to quinaprilat, which is responsible for its therapeutic effects. The elimination half-life of quinaprilat is approximately 2.3 hours .

- Distribution : Quinaprilat has a volume of distribution of about 13.9 L and is 97% protein-bound in plasma .

- Elimination : Up to 96% of quinaprilat is eliminated via urine, highlighting its renal clearance pathway .

Hypertension Management

Quinapril has been shown to effectively lower blood pressure in various populations:

- A study involving patients with essential hypertension demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo groups .

- Long-term studies indicated that patients maintained stable blood pressure control over extended periods with minimal adverse effects .

Heart Failure Treatment

Quinapril's role in managing congestive heart failure (CHF) has been established through multiple studies:

- In a double-blind trial involving patients with moderate CHF, those treated with quinapril showed improved exercise tolerance and quality of life compared to those receiving placebo .

- Withdrawal from quinapril was associated with a gradual decline in heart function, underscoring its importance in maintaining clinical stability in CHF patients .

Adverse Effects

While generally well-tolerated, quinapril can cause several adverse reactions:

- Common side effects include headache (6.7%) and dizziness (4.8%). Serious reactions such as angioedema are rare but can occur .

- A comprehensive review of clinical trials indicated that serious adverse events were noted in less than 0.2% of patients treated with quinapril .

Case Studies

Case Study 1: Efficacy in Elderly Patients

A study focused on elderly patients with hypertension revealed that quinapril effectively managed blood pressure without significant renal impairment, demonstrating its safety profile in this demographic .

Case Study 2: Impact on Quality of Life

In a cohort study assessing quality of life metrics among CHF patients, those on long-term quinapril therapy reported significant improvements in symptoms such as dyspnea and fatigue, correlating with enhanced functional capacity as measured by the New York Heart Association classification .

Summary Table of Key Findings

| Parameter | This compound |

|---|---|

| Bioavailability | 50-80% |

| Peak Plasma Concentration | ~1 hour |

| Active Metabolite | Quinaprilat |

| Elimination Half-Life | ~2.3 hours |

| Common Side Effects | Headache, dizziness |

| Serious Adverse Reactions | Rare (e.g., angioedema) |

| Efficacy | Significant BP reduction; improved heart function |

属性

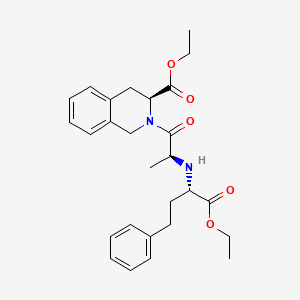

IUPAC Name |

ethyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-4-33-26(31)23(16-15-20-11-7-6-8-12-20)28-19(3)25(30)29-18-22-14-10-9-13-21(22)17-24(29)27(32)34-5-2/h6-14,19,23-24,28H,4-5,15-18H2,1-3H3/t19-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKDCOUMTGAAKG-IGKWTDBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858356 | |

| Record name | Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103733-36-4 | |

| Record name | Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。